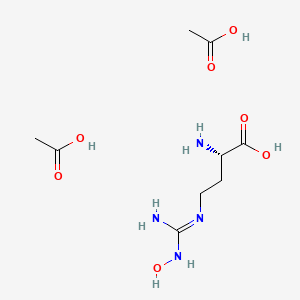

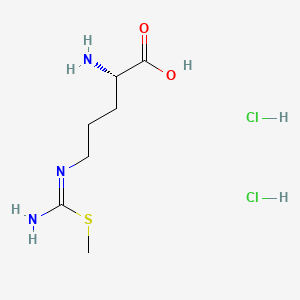

(S,E)-2-Amino-5-((amino(méthylthio)méthylène)amino)pentanoïque acide dihydrochlorure

Vue d'ensemble

Description

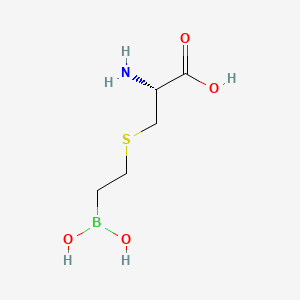

S-methyl-L-Thiocitrulline is a potent NOS inhibitor with selectivity toward the neuronal isoform compared to eNOS and iNOS. For human enzymes, it exhibits Ki values of 1.2, 11, and 40 nM for nNOS, eNOS, and iNOS, respectively.

S-methyl-L-Thiocitrulline (hydrochloride) is a L-alpha-amino acid.

Applications De Recherche Scientifique

Inhibition de la synthase d'oxyde nitrique

Le dihydrochlorure de S-méthyl-L-thiocitrulline est un inhibiteur de la synthase d'oxyde nitrique perméable aux cellules . Il présente une sélectivité environ 17 fois plus élevée pour la synthase d'oxyde nitrique neuronale de rat (IC₅₀ = 300 nM) par rapport à l'enzyme endothéliale (IC₅₀ = 5,4 µM) .

Neuroprotection

Il a été démontré que la S-méthyl-L-thiocitrulline protège les neurones chez la souris . On pense que cela est réalisé en bloquant la production de NO, qui pourrait autrement se combiner à des radicaux libres pour produire des peroxyles tissulaires dommageables .

Inhibition de NOS3

Le dihydrochlorure de S-méthyl-L-thiocitrulline est un inhibiteur assez puissant de NOS3 (eNOS) (IC₅₀ = 5,4 μM) .

Inhibition potentielle de NOS2

Le dihydrochlorure de S-méthyl-L-thiocitrulline est un inhibiteur potentiel mais moins puissant de NOS2 (iNOS) .

Augmentation du tonus du sphincter urétral

Lorsque la S-méthyl-L-thio-citrulline était administrée par injection intracérébroventriculaire, il y avait une augmentation significative du tonus du sphincter urétral .

Préservation de la relaxation du sphincter et des contractions du détrusor

Malgré l'augmentation du tonus du sphincter urétral, la S-méthyl-L-thio-citrulline préserve la relaxation du sphincter et les contractions du détrusor à des niveaux similaires à ceux observés avant l'utilisation des médicaments .

Mécanisme D'action

Target of Action

S-methyl-L-thiocitrulline dihydrochloride is a potent inhibitor of nitric oxide synthase (NOS) . It exhibits about 17-fold greater selectivity for rat neuronal nitric oxide synthase (nNOS) (IC₅₀ = 300 nM) compared to the endothelial enzyme (IC₅₀ = 5.4 µM) . Nitric oxide synthase is an enzyme that catalyzes the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes.

Mode of Action

The compound inhibits nitric oxide synthase by competing with the natural substrate, L-arginine . This results in a decrease in the production of nitric oxide, a critical signaling molecule in many physiological processes, including neurotransmission, immune response, and vasodilation .

Biochemical Pathways

The primary biochemical pathway affected by S-methyl-L-thiocitrulline dihydrochloride is the nitric oxide synthase pathway . By inhibiting nitric oxide synthase, the compound reduces the production of nitric oxide, thereby affecting downstream signaling pathways that rely on nitric oxide as a signaling molecule .

Pharmacokinetics

It is known to be cell-permeable , suggesting that it can readily cross cell membranes to exert its effects

Result of Action

The inhibition of nitric oxide synthase by S-methyl-L-thiocitrulline dihydrochloride leads to a decrease in nitric oxide production . This can have various effects at the molecular and cellular levels, depending on the specific physiological context. For example, in neurons, reduced nitric oxide production can affect neurotransmission .

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2S.2ClH/c1-13-7(9)10-4-2-3-5(8)6(11)12;;/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZHDSKJUXGYRG-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NCCCC(C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

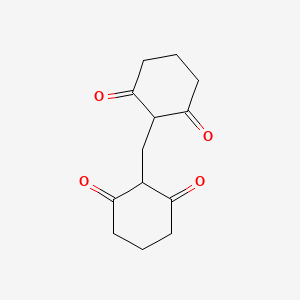

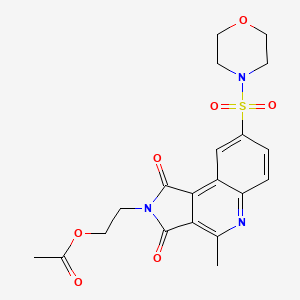

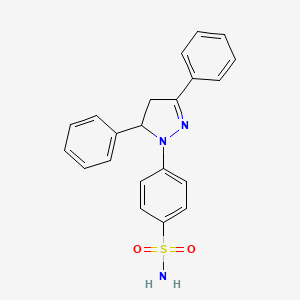

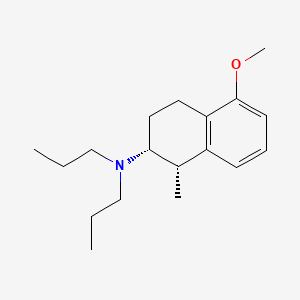

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

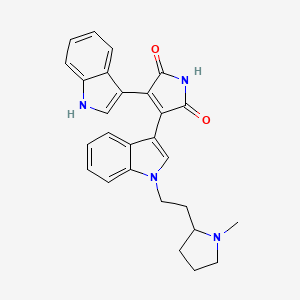

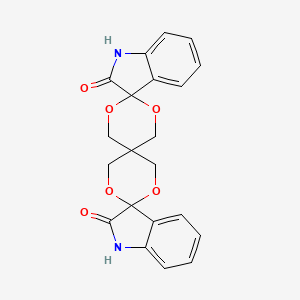

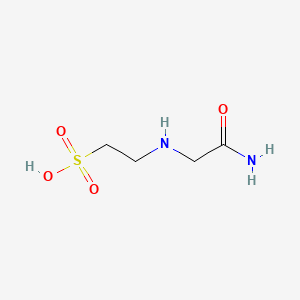

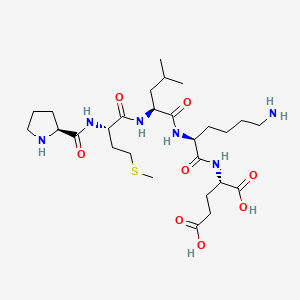

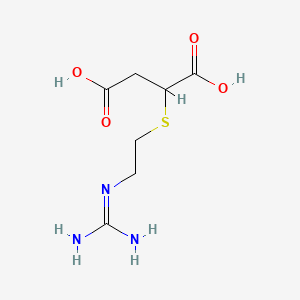

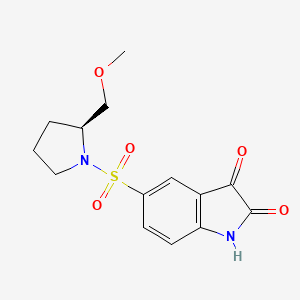

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.